molecular formula C16H16N4O3 B2743192 5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1223881-92-2

5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2743192
CAS RN: 1223881-92-2
M. Wt: 312.329
InChI Key: GMVYWBONPZXRGU-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are present in a variety of pharmaceuticals . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are also found in various biologically active compounds .


Synthesis Analysis

Triazoles can be synthesized from various precursors, including 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The synthesis of oxazoles is a well-studied area of organic chemistry, with numerous methods available .


Molecular Structure Analysis

The molecular structure of triazoles and oxazoles has been extensively studied. They are planar molecules, which allows them to stack well in crystal structures .


Chemical Reactions Analysis

Triazoles and oxazoles can undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, participate in click reactions, and serve as building blocks in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and oxazoles depend on their specific substituents. Generally, they are stable compounds and can exhibit a range of properties, from hydrophobic to hydrophilic, depending on their substitution pattern .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Triazole derivatives, closely related to the chemical structure , are essential scaffolds in medicinal chemistry. They serve as a basis for preparing collections of peptidomimetics or biologically active compounds, leveraging their ability to induce specific molecular conformations or serve as pharmacophores. For instance, triazole-containing dipeptides have been synthesized for their potential as turn inducers, and specific triazoles have shown activity as HSP90 inhibitors, demonstrating the versatility of triazole scaffolds in drug discovery (Ferrini et al., 2015).

Oriented Synthesis for Drug Intermediates

The structural motif of triazoles, including variations such as "5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid," is pivotal in synthesizing important intermediates for various drugs. A methodical approach using phenyl acetylene has led to the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, showcasing the compound's role as an intermediate in pharmaceutical synthesis processes (Liu et al., 2015).

Mechanism of Action

The mechanism of action of triazole and oxazole derivatives depends on their specific structure and the biological target. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with triazoles and oxazoles depend on their specific structure. Some triazoles and oxazoles are used as pharmaceuticals and have been thoroughly tested for safety .

Future Directions

The future research directions in the field of triazoles and oxazoles include the development of new synthetic methods, the design of new biologically active molecules, and the exploration of their potential applications in various fields .

properties

IUPAC Name

5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-9-4-6-12(7-5-9)15-17-13(11(3)23-15)8-20-10(2)14(16(21)22)18-19-20/h4-7H,8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVYWBONPZXRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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